1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-[(4-Hydroxynaphthalen-1-yl)methyl]-4-methylpiperazine.
Reduction: Dihydro derivatives of the naphthalene ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and the piperazine ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine
- 1-[(6-Methoxynaphthalen-2-yl)methyl]-4-methylpiperazine
- 1-Methyl-3-(piperazin-1-ylmethyl)-1H-indole
Comparison: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine is unique due to the position of the methoxy group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-14-7-8-17(20-2)16-6-4-3-5-15(14)16/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGRMOIVCZDVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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